molecular formula C24H30O7 B019658 9-O-Acetyl-4,4'-di-O-methyllariciresinol CAS No. 73354-15-1

9-O-Acetyl-4,4'-di-O-methyllariciresinol

Cat. No. B019658
CAS RN: 73354-15-1
M. Wt: 430.5 g/mol
InChI Key: PPIRSWOCXJSZIK-AXHZCLLHSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 9-O-Acetyl-4,4'-di-O-methyllariciresinol involves complex chemical reactions, including acetylation and methylation processes. For example, the synthesis of 9-O-acetyl- and 4,9-di-O-acetyl derivatives of the methyl ester of N-acetyl-beta-D-neuraminic acid methylglycoside showcases reactions yielding compounds with specific acetyl groups, which are useful in studies of periodate oxidation (Haverkamp et al., 1975).

Molecular Structure Analysis

The structure of related compounds, such as methyl 6-deoxy-2,3-O-isopropylidene-α-d-manno-heptofuranoside, has been elucidated through methods like X-ray diffraction, indicating the importance of structural determination in understanding the behavior and reactivity of such molecules (Krajewski et al., 1994).

Chemical Reactions and Properties

The introduction of acetyl and methyl groups significantly influences the chemical reactivity and properties of compounds. For instance, the synthesis and properties of 9-Anthraldehyde acetal of poly(vinyl alcohol) demonstrate how modifications can affect solubility and interaction with other substances (Oshiro et al., 1973).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystalline structure, are crucial for their application in various fields. Detailed structural analysis, like that of methyl 2,4,6-tri-O-acetyl-3-O(2,3,4,6-Tetra-O-acetyl-β-d-glucopyranosyl)-β-d-glucopyranoside, provides insights into their physical behavior (Takeda et al., 1978).

Chemical Properties Analysis

The chemical properties, including reactivity towards other compounds, stability, and functional group behavior, are fundamental to understanding 9-O-Acetyl-4,4'-di-O-methyllariciresinol and its derivatives. Research such as the general methods for modification of sialic acid at C-9 emphasizes the importance of chemical modifications to enhance stability and reactivity (Sharma et al., 1988).

Scientific Research Applications

Biological Phenomena and Microbe-Host Interactions

9-O-Acetylation, a modification on sialic acids, significantly influences various biological phenomena including microbe-host interactions, immune responses, and tumor immunology. This modification has remained largely understudied due to its instability. However, the substitution of the oxygen atom in the ester with a nitrogen atom, resulting in a more stable 9-N-acetyl group, opens up new research opportunities in these areas (Khedri et al., 2017).

Chemical Biology Solutions

The instability of 9-O-acetyl sialoglycoconjugates presents significant challenges in studying them. A chemical biology solution involving the use of sialic acids with a stable 9-N-acetyl group, synthesized through an efficient one-pot multienzyme method, offers a way to study these conjugates with improved stability, enabling new research opportunities in related fields (Khedri et al., 2017).

Influence on Protein Recognition

O-Acetylation is a widespread modification in carbohydrates, particularly in sialic acids. This modification and its reversible migration within the sialic acid side chain can significantly influence protein recognition. Research has shown that compounds with a stable 9-N-acetylated sialic acid analog are resistant to viral esterases, which may have implications for host-microbe interactions and the development of synthetic N-acetyl mimics for therapeutic purposes (Ji et al., 2021).

Conformational Analysis and Biomedical Applications

The conformational analysis of molecules containing 9-O-acetyl sialic acids and their mimics can provide insights into the structural similarities between sialosides containing 9-N-acetylated and 9-O-acetylated Neu5Ac. This understanding supports the use of 9-N-acetylated Neu5Ac as a stable mimic to study the biochemical role of 9-O-acetylated Neu5Ac, which could be crucial in understanding and developing treatments for conditions related to these molecules (Li et al., 2020).

properties

IUPAC Name

[(2S,3R,4R)-2-(3,4-dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-3-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O7/c1-15(25)30-14-19-18(10-16-6-8-20(26-2)22(11-16)28-4)13-31-24(19)17-7-9-21(27-3)23(12-17)29-5/h6-9,11-12,18-19,24H,10,13-14H2,1-5H3/t18-,19-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIRSWOCXJSZIK-AXHZCLLHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(COC1C2=CC(=C(C=C2)OC)OC)CC3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@H]1[C@H](CO[C@@H]1C2=CC(=C(C=C2)OC)OC)CC3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-O-Acetyl-4,4'-di-O-methyllariciresinol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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